molecular formula C14H19FN2O4S B2927069 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine CAS No. 2418662-93-6

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine

Cat. No. B2927069
CAS RN: 2418662-93-6
M. Wt: 330.37
InChI Key: WIBNHEZBYIIGIM-UHFFFAOYSA-N
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Description

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine (DFSP) is a chemical compound that has shown promising results in scientific research.

Mechanism of Action

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 plays a crucial role in the growth and survival of cancer cells. By inhibiting HSP90, 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine can induce cancer cell death and prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to have minimal toxicity and side effects in animal studies. It has also been shown to be well-tolerated in human clinical trials. 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine does not affect normal cells, and its anti-cancer effects are specific to cancer cells.

Advantages and Limitations for Lab Experiments

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a potent and specific inhibitor of HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. However, 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has the potential to be used in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine may have applications in other diseases and conditions where HSP90 plays a role, such as neurodegenerative diseases and autoimmune disorders. Further research is needed to fully explore the potential of 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in these areas.
In conclusion, 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is a promising compound with potential applications in cancer treatment and other areas of medicine. Its specific inhibition of HSP90 makes it a valuable tool for studying the role of this protein in disease biology. Further research is needed to fully understand the potential of 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine and its applications in medicine.

Synthesis Methods

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine is synthesized through a multi-step process involving the reaction of 5-fluorosulfonyloxypyridine with 2,2-diethylpyrrolidine-1-carbonyl chloride. The resulting compound is then purified through column chromatography to obtain 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine in its pure form.

Scientific Research Applications

3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(2,2-Diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine has been found to enhance the effectiveness of chemotherapy drugs when used in combination with them.

properties

IUPAC Name

3-(2,2-diethylpyrrolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4S/c1-3-14(4-2)6-5-7-17(14)13(18)11-8-12(10-16-9-11)21-22(15,19)20/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBNHEZBYIIGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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